molecular formula C22H22ClN3O2 B2405282 1-{3-[(2-chlorobenzoyl)amino]benzoyl}-N-(2-phenylethyl)piperidine-4-carboxamide CAS No. 1251625-81-6

1-{3-[(2-chlorobenzoyl)amino]benzoyl}-N-(2-phenylethyl)piperidine-4-carboxamide

Cat. No. B2405282
M. Wt: 395.89
InChI Key: BHDURKAYEYUQRB-UHFFFAOYSA-N
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Description

1-{3-[(2-chlorobenzoyl)amino]benzoyl}-N-(2-phenylethyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research for its potential use in the treatment of various diseases. This compound is also known as CPP-109 and has been studied extensively for its therapeutic properties.

Scientific Research Applications

Anti-Acetylcholinesterase Activity

A study by Sugimoto et al. (1990) on a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which share structural similarity with the compound of interest, revealed significant anti-acetylcholinesterase (AChE) activity. Modification of the benzamide moiety with a bulky group and introduction of an alkyl or phenyl group at the nitrogen atom of benzamide substantially increased activity. One derivative demonstrated an affinity 18,000 times greater for AChE than for BuChE, indicating potential as an antidementia agent (Sugimoto et al., 1990).

Serotonin 4 Receptor Agonist for Gastrointestinal Motility

Sonda et al. (2003) synthesized 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives, focusing on enhancing gastrointestinal motility through serotonin 4 (5-HT(4)) receptor agonism. Modifications to the piperidine ring side chain aimed to improve oral bioavailability, with some derivatives showing promise for gastrointestinal motility enhancement (Sonda et al., 2003).

Antibacterial Applications

Pouramiri et al. (2017) developed novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives through a reaction involving N-benzyl-2-cyanoacetamide, showcasing their antibacterial effectiveness against both Gram-negative and Gram-positive bacteria. This research highlights the potential of structurally similar compounds in antibacterial applications (Pouramiri et al., 2017).

Synthesis and Characterization of Polyamides

Research by Ueyama et al. (1998) on the synthesis of carboxylate-containing polyamides, while not directly related to the compound of interest, illustrates the broader application of similar chemistry in material science. These polyamides, synthesized from various dichlorides and di(amino)benzoic acid, demonstrate significant relevance in biomineralization studies, particularly in the context of CaCO3 (Ueyama et al., 1998).

properties

IUPAC Name

2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2/c1-13-9-14(2)21(15(3)10-13)25-19(27)12-28-20-11-16(4)24-22(26-20)17-5-7-18(23)8-6-17/h5-11H,12H2,1-4H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDURKAYEYUQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=NC(=NC(=C2)C)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[(2-chlorobenzoyl)amino]benzoyl}-N-(2-phenylethyl)piperidine-4-carboxamide

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